spiro[1H-2-benzofuran-3,2'-oxolane]
Description
Spiro[1H-2-benzofuran-3,2'-oxolane] is a spirocyclic compound featuring a benzofuran ring fused to a five-membered oxolane (tetrahydrofuran) ring. This structural motif is significant in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. For example, derivatives like (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol (Tofogliflozin) are used clinically as sodium-glucose cotransporter-2 (SGLT2) inhibitors for diabetes treatment . The oxolane ring contributes to metabolic stability and pharmacokinetic properties, making it a key scaffold in drug design.
Properties
CAS No. |
139697-84-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
spiro[1H-2-benzofuran-3,2'-oxolane] |
InChI |
InChI=1S/C11H12O2/c1-2-5-10-9(4-1)8-13-11(10)6-3-7-12-11/h1-2,4-5H,3,6-8H2 |
InChI Key |
HDPSVHYMMCEOCS-UHFFFAOYSA-N |
SMILES |
C1CC2(C3=CC=CC=C3CO2)OC1 |
Canonical SMILES |
C1CC2(C3=CC=CC=C3CO2)OC1 |
Synonyms |
4,5-DIHYDRO-3H,3'H-SPIRO[FURAN-2,1'-ISOBENZOFURAN] |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Condensation and Oxidative Cleavage
Method Overview:
This approach involves the condensation of ninhydrin with amino-naphthoquinones (either 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones) in an acetic acid medium, followed by oxidative cleavage of vicinal diols to form the spiro compound.
Reaction Conditions and Optimization:
- Solvent: Acetic acid is preferred for its high polarity and ability to facilitate condensation reactions.
- Temperature: Optimal at 50°C, where yields reach up to 90%.
- Reaction Time: Approximately 3 hours for maximum yield.
- Oxidant: Periodic acid (HIO4) is used to cleave vicinal diols, leading to the formation of the spiro structure.
Ninhydrin + Amino-naphthoquinone → Condensation in acetic acid → Oxidative cleavage with periodic acid → Formation of spiro[benzo[g]indole-2,1'-isobenzofuran]
- Yields are significantly improved at 50°C (up to 90%) compared to room temperature or higher temperatures, which can lead to decreased yields or side reactions.
- The method is applicable to a variety of amino-naphthoquinone derivatives, demonstrating broad substrate scope and functional group tolerance.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | AcOH | 25 | 24 | 50 | Initial trial |
| 2 | AcOH | 50 | 3 | 90 | Optimized conditions |
| 3 | AcOH | 100 | 2 | 87 | Slight decrease in yield |
| 4 | DMSO | 50 | 4 | 90 | Alternative solvent |
(Source: Mousavi, ACS Omega, 2020)
Cycloaddition Strategies for Spiro[benzofuran] Derivatives
Method Overview:
Another prominent method involves BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition between benzofuran-derived oxa(aza)dienes and bicyclo[1.1.0]butanes, leading to highly functionalized spiro-bicyclohexanes with benzofuran frameworks.
Reaction Conditions and Optimization:
- Catalyst: BF3·Et2O (10 mol%) in toluene.
- Temperature: Room temperature (25°C).
- Reaction Time: Around 1-2 hours.
- Yield: Up to 99% under optimized conditions.
Benzofuran-derived oxa(aza)diene + Bicyclo[1.1.0]butane → BF3·Et2O catalysis → Spiro-bicyclo[2.1.1]hexanes
- The method exhibits broad substrate scope with excellent regioselectivity.
- The process is scalable and suitable for synthesizing diverse derivatives, including potential pharmacophores.
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzofuran-derived oxa(diene) | BF3·Et2O | Toluene | 25 | 54 | Initial trial |
| 2 | Same with different dienes | BF3·Et2O | Toluene | 25 | Up to 99 | Optimized yield |
(Source: ChemRxiv, 2020)
Additional Approaches and Variations
Oxidative Cyclization:
Using oxidants like potassium permanganate or ceric ammonium nitrate to induce cyclization of suitable precursors, leading to the formation of the oxolane ring embedded within the benzofuran system.Multicomponent Reactions:
Combining ninhydrin, quinones, and diamines in a single step to generate complex spiro compounds efficiently.Catalytic Cycloadditions:
Employing Lewis acids or transition metal catalysts to facilitate cycloaddition reactions with various dienes or alkynes.
Summary of Key Parameters for Preparation:
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Condensation + Oxidative Cleavage | Ninhydrin + Amino-naphthoquinone + Periodic acid | Acetic acid | 50°C | 3 hours | 50-90% | Broad substrate scope |
| BF3·Et2O-Catalyzed Cycloaddition | Benzofuran-derived oxa(diene) + Bicyclo[1.1.0]butane | Toluene | 25°C | 1-2 hours | Up to 99% | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemical Synthesis
1. Building Block in Organic Synthesis
Spiro[1H-2-benzofuran-3,2'-oxolane] is utilized as a versatile building block in the synthesis of complex organic molecules. Its spirocyclic structure allows for the formation of diverse derivatives, which can be employed in the development of new materials and pharmaceuticals. For instance, recent studies have demonstrated its use in synthesizing spiro-bicyclo[2.1.1]hexanes via BF3·Et2O-catalyzed cycloaddition reactions, achieving yields up to 99% with broad substrate scope .
2. Synthesis of Bioactive Compounds
The compound has been explored for its potential to synthesize bioactive molecules. Research indicates that spiro[1H-2-benzofuran-3,2'-oxolane] derivatives exhibit various biological activities, including anticancer and antimicrobial properties. A notable example includes the development of spiro-isobenzofuran compounds through condensation reactions, which have shown promising biological activity against cancer cell lines .
Medicinal Chemistry
1. Therapeutic Applications
The therapeutic potential of spiro[1H-2-benzofuran-3,2'-oxolane] is under investigation for various diseases. Its derivatives have been studied for their ability to interact with specific biological targets, potentially leading to novel drug candidates. For instance, spiro-oxindole compounds derived from this structure have been evaluated for their pharmacological properties and may serve as leads in drug discovery efforts targeting neurological disorders .
2. Mechanistic Studies
The mechanism of action for compounds derived from spiro[1H-2-benzofuran-3,2'-oxolane] often involves interaction with cellular receptors or enzymes, modulating their activity and influencing cellular processes. Understanding these mechanisms is crucial for optimizing therapeutic efficacy and minimizing side effects.
Data Tables
Case Studies
Case Study 1: Synthesis of Spiro-Bicyclo Compounds
A recent study successfully synthesized a series of spiro-bicyclo[2.1.1]hexanes using spiro[1H-2-benzofuran-3,2'-oxolane] as a precursor. The reaction conditions were optimized to achieve high yields with excellent regioselectivity, demonstrating the compound's utility in creating complex molecular architectures essential for drug development .
Case Study 2: Anticancer Activity
In another study, derivatives of spiro[1H-2-benzofuran-3,2'-oxolane] were evaluated for their anticancer properties against various cell lines. The results indicated that certain modifications to the core structure enhanced cytotoxicity, paving the way for further exploration in cancer therapeutics .
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3H,3’H-spiro[furan-2,1’-isobenzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Marine-Derived Spiro-Oxolane Compounds
Marine fungi, such as Neosartorya paulistensis, produce spiro-oxolane derivatives like 3'-(4-oxoquinazolin-3-yl)spiro[1H-indole-3,5'-oxolane]-2,2'-dione (Figure 1). These compounds differ structurally from spiro[1H-2-benzofuran-3,2'-oxolane] by replacing the benzofuran with an indole ring and introducing a quinazolinone moiety .
Key Differences :
- Functional Groups: Indole and quinazolinone vs. benzofuran.
- Bioactivity : Antifungal/cytotoxic vs. antidiabetic (as in Tofogliflozin).
Spiro-Isobenzofuran Derivatives
Compounds such as 1-Phenyl-3'H-spiro[benzo[f]indole-2,1'-isobenzofuran]-3,3',4,9(1H)-tetraone (Table 1) share the spirocyclic framework but incorporate additional fused aromatic rings and ketone groups. These derivatives are synthesized via condensation/oxidation reactions, yielding high melting points (>250°C) and complex NMR spectra due to multiple carbonyl environments .
Muscarine-Like Oxolane Derivatives
Oxolane ammonium salts, such as those derived from 2-deoxy-D-ribose, mimic muscarine's structure and exhibit antimicrobial activity. The decyl chain-substituted derivative showed the strongest activity against Staphylococcus aureus and Candida albicans . Unlike spiro[1H-2-benzofuran-3,2'-oxolane], these compounds are charged quaternary ammonium salts with a single oxolane ring rather than a spiro system.
Functional Contrast :
- Charge : Neutral (spiro compound) vs. cationic (ammonium salts).
- Bioactivity : Antidiabetic vs. antimicrobial.
Spiro N-Heterocycles (Tetrahydroquinolines)
Spirotetrahydroquinolines (e.g., 8A, 8B, 8C) are synthesized via Pictet-Spengler cyclization of 2-aminotetrahydrofurans . These nitrogen-containing spiro compounds differ in ring size (six-membered vs. five-membered oxolane) and exhibit distinct electronic properties due to the aromatic quinoline moiety.
Research Findings and Data Tables
Antimicrobial Activity of Oxolane Derivatives
| Compound Class | Most Active Derivative | MIC (μg/mL) Against S. aureus |
|---|---|---|
| Oxolane ammonium salts | Decyl chain-substituted | 16 |
| Marine spiro-oxolanes | 3'-(4-oxoquinazolin-3-yl)... | Not reported |
Structural Data for Spiro-Isobenzofurans
| Compound | Melting Point (°C) | Key NMR Shifts (δ, ppm) |
|---|---|---|
| 2j (Tolyl-substituted) | >250 | 7.85 (d, J=8.0 Hz, H-Ar) |
| 4a (Phenyl-substituted) | 208–210 | 8.12 (s, H-C=O) |
Q & A
Q. What are the common synthetic strategies for spiro[1H-2-benzofuran-3,2'-oxolane] derivatives, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of benzofuran derivatives with oxolane precursors under controlled conditions. For example, oxidation with potassium permanganate (KMnO₄) or reduction with sodium borohydride (NaBH₄) can modulate functional groups . Key parameters include temperature control, solvent selection, and stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC to optimize yields .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of spiro[1H-2-benzofuran-3,2'-oxolane] derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign spiro junction protons (e.g., δ 4.5–5.5 ppm for oxolane oxygen-adjacent carbons) and aromatic benzofuran signals.
- IR : Identify carbonyl stretches (~1700 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹).
- HRMS : Confirm molecular formula via exact mass matching. Cross-referencing with X-ray crystallography (where feasible) resolves stereochemical ambiguities .
Q. What are the standard protocols for assessing the purity of spiro[1H-2-benzofuran-3,2'-oxolane] compounds?
Methodological Answer: Purity is evaluated using HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile derivatives. Melting point analysis and elemental composition (CHNS) further validate homogeneity. For complex mixtures, preparative TLC or column chromatography is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for spiro[1H-indole-3,5'-oxolane] derivatives across different cancer cell lines?
Methodological Answer: Discrepancies may arise from cell line-specific factors (e.g., metabolic activity, membrane permeability). Standardize assays (e.g., MTT or SRB) with controls for apoptosis/necrosis. Validate results using orthogonal methods like flow cytometry or caspase-3 activation assays. For example, 3'-(4-oxoquinazolin-3-yl)spiro[1H-indole-3,5'-oxolane]-2,2'-dione showed GI₅₀ values of 10.2–13.6 µM in three cell lines, highlighting the need for dose-response curves and replicate experiments .
Q. What computational approaches are effective in predicting the bioactivity of spiro[1H-2-benzofuran-3,2'-oxolane] derivatives?
Methodological Answer: Molecular docking (AutoDock, Schrödinger) can model interactions with target proteins (e.g., kinases or DNA topoisomerases). QSAR models trained on experimental IC₅₀ data identify critical substituents influencing activity. MD simulations assess binding stability, while DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox-mediated mechanisms .
Q. How can stereochemical challenges in spiro compound synthesis be addressed to improve enantiomeric purity?
Methodological Answer: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral stationary phase (CSP) HPLC for enantiomer separation. For example, asymmetric cyclization via organocatalysis or transition-metal complexes (e.g., Ru-BINAP) enhances stereoselectivity. X-ray crystallography or circular dichroism (CD) verifies absolute configuration .
Q. What strategies mitigate side reactions (e.g., ring-opening or dimerization) during spiro[1H-2-benzofuran-3,2'-oxolane] synthesis?
Methodological Answer:
- Temperature Control : Lower temperatures reduce kinetic side products.
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls via silylation).
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect undesired intermediates early .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate spiro compound bioactivity?
Methodological Answer: Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate wells per dose. Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls. Nonlinear regression (e.g., GraphPad Prism) calculates EC₅₀/IC₅₀ values. For example, in marine-derived fungal metabolites, GI₅₀ values were statistically validated via ANOVA with post-hoc Tukey tests .
Q. What statistical methods are appropriate for analyzing spectral data (e.g., NMR) of spiro compounds?
Methodological Answer: Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression identifies spectral outliers or correlates structural features with bioactivity. For quantitative analysis, integrate peak areas and normalize to internal standards (e.g., TMS for NMR). Software like MestReNova or ACD/Labs automates processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
